5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
Overview
Description
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.69 g/mol . It is known for its potential use in pharmaceutical compositions and biological studies . This compound is also referred to as Minoxidil Impurity 2, indicating its relation to the well-known hair growth stimulant, Minoxidil .
Preparation Methods
The synthesis of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves several steps. One common synthetic route includes the reaction of 2,4-diamino-6-chloropyrimidine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including substitution and oxidation . Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield complex pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development and method validation . In biology and medicine, it is studied for its potential therapeutic effects, particularly in relation to its structural similarity to Minoxidil . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
The mechanism of action of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, its structural similarity to Minoxidil suggests that it may exert effects on cellular pathways related to hair growth and vasodilation . Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits .
Comparison with Similar Compounds
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is similar to other pyrimidine derivatives such as 6-(piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) and 2,6-diamino-4-chloropyrimidine 1-oxide . These compounds share structural features and may exhibit similar biological activities. this compound is unique in its specific substitution pattern, which may confer distinct properties and applications .
Properties
IUPAC Name |
5-chloro-6-piperidin-1-ylpyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H4,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPNWRHNOOZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2Cl)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784008-01-0 | |
Record name | 5-Chloro-6-(1-piperidinyl)-2,4-pyrimidinediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72V6RP67VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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